N-(5-Acetyl-4-methylthiazol-2-YL)-4-fluorobenzamide
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Overview
Description
N-(5-Acetyl-4-methylthiazol-2-YL)-4-fluorobenzamide is a compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
It is known that this compound and its derivatives are multi-target-directed ligands , suggesting that they interact with multiple biological targets.
Biochemical Pathways
The compound has been tested for biological activities such as antioxidant, antibacterial, antifungal, and α-glucosidase inhibition . This suggests that it may affect multiple biochemical pathways related to these activities.
Result of Action
The compound and its derivatives have shown significant antioxidant, antibacterial, and antifungal activities . For instance, one derivative showed maximum antioxidant properties with an IC50 ± SEM = 141.9 ± 1.12 lg/mL . Another derivative exhibited significant fungicidal activity with a zone of inhibition up to 24 mm . These results suggest that the compound’s action leads to molecular and cellular effects that inhibit the growth of bacteria and fungi, and counteract oxidative stress.
Biochemical Analysis
Biochemical Properties
N-(5-Acetyl-4-methylthiazol-2-YL)-4-fluorobenzamide has been found to interact with various biomolecules. It has shown significant antioxidant properties, with compound 3h (a derivative of this compound) exhibiting the highest antioxidant activity . It has also demonstrated antibacterial and antifungal activities .
Cellular Effects
Its derivatives have shown significant inhibitory effects on bacterial and fungal growth , suggesting that it may influence cell function and cellular metabolism.
Molecular Mechanism
Its derivatives have shown to inhibit α-glucosidase activity , suggesting that it may exert its effects through enzyme inhibition.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Acetyl-4-methylthiazol-2-YL)-4-fluorobenzamide typically involves the reaction of 5-acetyl-4-methylthiazole with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete reaction. The product is purified by recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
N-(5-Acetyl-4-methylthiazol-2-YL)-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits significant antibacterial and antifungal activities.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
N-(5-Acetyl-4-methylthiazol-2-YL)-4-fluorobenzamide can be compared with other thiazole derivatives, such as:
- N-(5-Acetyl-4-methylthiazol-2-YL)-4-chlorobenzamide
- N-(5-Acetyl-4-methylthiazol-2-YL)-4-bromobenzamide
- N-(5-Acetyl-4-methylthiazol-2-YL)-4-iodobenzamide
These compounds share a similar core structure but differ in the substituent on the benzamide ring. The presence of different halogens (fluorine, chlorine, bromine, iodine) can significantly affect their chemical properties and biological activities. This compound is unique due to the presence of the fluorine atom, which can enhance its lipophilicity and membrane permeability, potentially leading to improved biological activity .
Biological Activity
N-(5-Acetyl-4-methylthiazol-2-YL)-4-fluorobenzamide is a compound of increasing interest within the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a thiazole ring, an acetyl group, and a fluorobenzamide moiety. The presence of the fluorine atom enhances the compound's lipophilicity and stability, which are critical for its biological activity. The molecular formula is C12H10FN3OS, and its structure can be represented as follows:
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms that may involve the inhibition of specific kinases associated with cell growth and survival pathways. For instance, preliminary data indicate that this compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways related to proliferation and survival .
2. Antibacterial and Antifungal Properties
The compound exhibits significant antibacterial and antifungal activities. It has been tested against various bacterial strains, demonstrating effective inhibition of growth, which suggests potential applications in treating infections caused by resistant bacteria . Additionally, its antifungal activity has been noted, making it a candidate for further development as an antimicrobial agent.
3. Antioxidant Activity
This compound also displays antioxidant properties. Research indicates that derivatives of this compound can scavenge free radicals, thereby potentially protecting cells from oxidative stress-related damage . This property could be beneficial in developing therapies for diseases where oxidative stress plays a critical role.
The biological activity of this compound is attributed to its ability to interact with multiple biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit α-glucosidase activity, which is relevant in glucose metabolism and diabetes management .
- Cell Signaling Modulation : It may modulate various signaling pathways involved in cancer progression and microbial resistance . The exact molecular targets are still under investigation, but initial studies suggest interactions with kinases and receptors involved in cell growth and apoptosis.
Research Findings
Recent studies have provided insights into the efficacy of this compound:
Activity | Tested Against | Result |
---|---|---|
Anticancer | Various cancer cell lines | Induces apoptosis; inhibits growth |
Antibacterial | Gram-positive and Gram-negative | Significant inhibition of growth |
Antifungal | Fungal strains | Effective antifungal activity |
Antioxidant | Free radical scavenging assays | High antioxidant capacity |
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Anticancer Efficacy : In vitro studies demonstrated that this compound significantly reduced the viability of prostate cancer cells with an IC50 value ranging from 0.7 to 1.0 μM . Further investigations are needed to validate these findings in vivo.
- Antimicrobial Testing : Clinical isolates of resistant bacterial strains were subjected to treatment with this compound, resulting in marked reductions in bacterial load, suggesting its potential as a therapeutic agent against resistant infections .
- Oxidative Stress Studies : A derivative was tested for antioxidant activity using DPPH radical scavenging assays, showing promising results that indicate its potential to mitigate oxidative damage in cellular models .
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2S/c1-7-11(8(2)17)19-13(15-7)16-12(18)9-3-5-10(14)6-4-9/h3-6H,1-2H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWKZPSRLNGTOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)F)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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